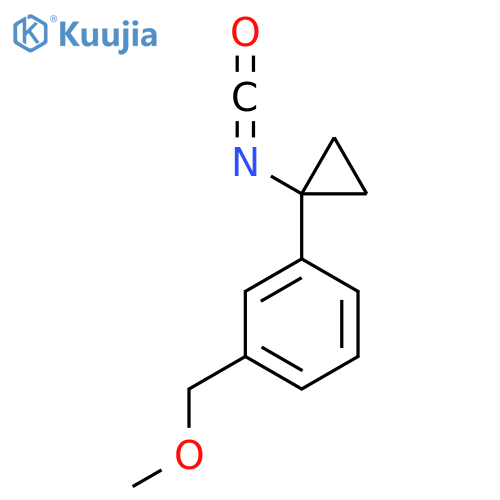Cas no 2649060-85-3 (1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene)

2649060-85-3 structure
商品名:1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2649060-85-3
- 1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene
- EN300-1778571
- 1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene
-
- インチ: 1S/C12H13NO2/c1-15-8-10-3-2-4-11(7-10)12(5-6-12)13-9-14/h2-4,7H,5-6,8H2,1H3
- InChIKey: XGEBOMLHIIGAFT-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=CC=CC(=C1)C1(CC1)N=C=O
計算された属性
- せいみつぶんしりょう: 203.094628657g/mol
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778571-0.25g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-2.5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-10.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1778571-0.05g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-1.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1778571-10g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 10g |
$5652.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-5.0g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1778571-0.5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-5g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1778571-0.1g |
1-(1-isocyanatocyclopropyl)-3-(methoxymethyl)benzene |
2649060-85-3 | 0.1g |
$1157.0 | 2023-09-20 |
1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
2649060-85-3 (1-(1-Isocyanatocyclopropyl)-3-(methoxymethyl)benzene) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量